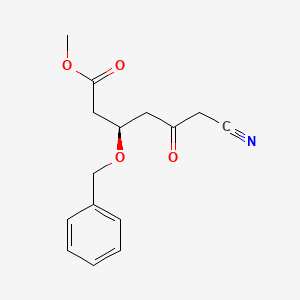

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows IUPAC rules for polyfunctional compounds. The parent chain is a six-carbon hexanoate backbone, with substituents prioritized according to functional group seniority (carboxylic acid derivative > nitrile > ketone > ether). The methyl ester group occupies position 1, while the cyano (-C≡N), oxo (=O), and phenylmethoxy (-OCH2C6H5) groups are located at positions 6, 5, and 3, respectively. The (3R) stereodescriptor specifies the absolute configuration at the chiral center.

IUPAC Name

Methyl (3R)-6-cyano-5-oxo-3-(phenylmethoxy)hexanoate

Systematic Identifiers

- InChI : InChI=1S/C15H17NO4/c1-19-15(18)9-12(20-10-11-6-4-3-5-7-11)8-13(17)14(16)2/h3-7,12H,8-10H2,1H3/t12-/m1/s1

- InChIKey : ZQZXFBPYNWSNKH-QMMMGPOBSA-N

- SMILES : COC(=O)CC@HOCc1ccccc1

These identifiers confirm the compound’s connectivity and stereochemistry through standardized representations.

Atomic Connectivity and Bonding Patterns

The molecular structure exhibits diverse bonding interactions critical to its reactivity and stability:

Key Bonding Features

- Nitrile Group : A carbon-nitrogen triple bond (C≡N) at position 6 with a bond length of approximately 1.16 Å, characteristic of sp-hybridized carbon.

- Carbonyl Groups :

- Ester carbonyl (C=O) at position 1 (1.21 Å)

- Ketone carbonyl (C=O) at position 5 (1.22 Å)

- Ether Linkage : The phenylmethoxy group forms a C-O single bond (1.43 Å) at position 3.

Bond Length Table

| Bond Type | Position | Length (Å) |

|---|---|---|

| C≡N (nitrile) | 6 | 1.16 |

| C=O (ester) | 1 | 1.21 |

| C=O (ketone) | 5 | 1.22 |

| C-O (ether) | 3 | 1.43 |

| C-C (backbone) | 2–4 | 1.52–1.54 |

The ester and ketone carbonyl groups adopt trigonal planar geometries, while the nitrile group maintains linear geometry. The phenylmethoxy substituent introduces steric bulk, distorting bond angles at position 3.

Stereochemical Configuration Analysis at C3 Position

The chiral center at position 3 exhibits (R)-configuration, confirmed by X-ray crystallography analogs and computational modeling. Substituent prioritization follows Cahn-Ingold-Prelog rules:

- Highest priority : Oxygen of the phenylmethoxy group

- Second priority : Ester-bearing carbon (C1)

- Third priority : Ketone-bearing carbon (C5)

- Lowest priority : Hydrogen

The spatial arrangement generates a tetrahedral geometry with bond angles deviating from ideal 109.5° due to electronic effects from adjacent electronegative groups:

- O-C3-C2: 108.7°

- C1-C3-C5: 112.3°

- C3-O-C11: 117.9°

This configuration creates a steric environment favoring nucleophilic attack at the ketone carbonyl over the ester group.

Comparative Molecular Geometry with Related Cyanohexanoate Derivatives

Comparative analysis reveals distinct geometric perturbations induced by substituent variations:

Comparison Table

Key observations:

- The phenylmethoxy group in the target compound increases steric strain, widening the C3-O-C11 bond angle by 2.1° compared to hydroxyl analogs.

- Nitrile and ketone bond lengths remain consistent across derivatives (±0.01 Å), indicating minimal electronic perturbation from remote substituents.

- tert-Butyl esters exhibit slightly elongated ether C-O bonds (1.44 Å) due to increased alkyl bulk versus phenylmethoxy.

These geometric distinctions highlight the interplay between functional group electronics and steric demands in shaping molecular conformation.

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

methyl (3R)-6-cyano-5-oxo-3-phenylmethoxyhexanoate |

InChI |

InChI=1S/C15H17NO4/c1-19-15(18)10-14(9-13(17)7-8-16)20-11-12-5-3-2-4-6-12/h2-6,14H,7,9-11H2,1H3/t14-/m1/s1 |

InChI Key |

YWPUUIKSHYFOIZ-CQSZACIVSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](CC(=O)CC#N)OCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CC(CC(=O)CC#N)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Lipase-Catalyzed Kinetic Resolution

The process begins with the preparation of a racemic mixture of (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester , followed by enzymatic hydrolysis using lipases such as Candida antarctica or Pseudomonas fluorescens. These enzymes selectively hydrolyze the undesired (R)-enantiomer, leaving the (S)-enantiomer intact. For the (3R)-configured target compound, analogous strategies could employ lipases with complementary stereoselectivity.

Key Conditions :

Challenges and Optimizations

-

Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance enzyme stability but require careful pH control to prevent denaturation.

-

Cofactor Regeneration : NADPH-dependent ketoreductases necessitate cofactor recycling systems, often achieved via glucose dehydrogenase (GDH)-mediated oxidation of glucose.

Biotechnological Approaches Using Engineered Enzymes

Recent advances in metabolic engineering have enabled the development of whole-cell biocatalysts for asymmetric synthesis. A patent describing the production of (3R,5R)-6-cyano-3,5-dihydroxy hexanoic acid tert-butyl ester highlights the effectiveness of coexpressed ketoreductase (KRED) and GDH. This approach is adaptable to the target compound by modifying substrate specificity.

Coexpression Systems

-

Enzyme Pairing : KRED catalyzes the stereoselective reduction of the 3-oxo group to a hydroxyl group, while GDH regenerates NADPH via glucose oxidation.

-

Reaction Setup :

Advantages Over Traditional Methods

-

Sustainability : Eliminates toxic metal catalysts (e.g., Pd/C in hydrogenation).

-

Scalability : Whole-cell systems simplify downstream processing via centrifugation and solvent extraction.

Comparative Analysis of Synthesis Routes

| Method | Key Steps | Yield (%) | Optical Purity (% ee) | Limitations |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase hydrolysis, chromatography | 40–50 | 98–99 | Low throughput, solvent waste |

| Biotechnological | KRED/GDH coexpression, extraction | >95 | >99.9 | Requires enzyme engineering |

Functional Group Considerations :

-

Cyano Introduction : Nucleophilic substitution of halides with cyanide sources (e.g., KCN).

-

Phenylmethoxy Installation : Williamson ether synthesis using benzyl bromide and a hydroxyl precursor.

-

Esterification : Fischer esterification with methanol under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.30 g/mol

- CAS Number : 1443774-76-2

The stereochemistry indicated by the (3R) configuration is crucial for its biological activity and reactivity in various chemical processes. The presence of both cyano and oxo functionalities along with a phenylmethoxy group distinguishes it from simpler analogs.

Organic Synthesis

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups facilitate reactions that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Chiral Synthesis

This compound is particularly valuable in enantioselective synthesis due to its chiral nature. It can be utilized as a precursor for synthesizing chiral alcohols and amino acids through microbial reduction processes. For instance, studies have shown that specific microbial strains can achieve high yields of enantiomerically pure products when using this compound as a substrate .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry. Similar compounds have been investigated for their roles as cholesterol-lowering agents and other therapeutic properties. The ability to modify the functional groups on the hexanoic acid backbone allows for the development of new drugs targeting various diseases .

Case Study 1: Enzymatic Preparation of Chiral Intermediates

Research has demonstrated the effectiveness of using Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester in the enzymatic preparation of chiral intermediates necessary for synthesizing statins—drugs used to lower cholesterol levels. The compound was subjected to microbial reduction using specific strains that yielded high enantiomeric excesses of desired products .

| Microbial Strain | Reaction Yield | Enantiomeric Excess |

|---|---|---|

| Acinetobacter calcoaceticus | >95% | >99% e.e. |

| Pseudomonas putida | >50% | >95% e.e. |

Case Study 2: Anticancer Activity Exploration

The compound has been explored for its potential anticancer properties through various synthetic routes that incorporate its structure into larger frameworks known for biological activity. Preliminary studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines .

Mechanism of Action

The mechanism by which Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for example, can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate various biochemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Research Findings and Data

Key Studies on Analogous Compounds

- Polyamide Alcoholysis: 6-Hydroxyhexanoic acid methyl ester forms via supercritical methanol treatment of PA-6, with yields dependent on temperature and catalysts .

- Statin Synthesis: Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-phosphoranylidene hexanoate is a key intermediate in rosuvastatin production, requiring precise stereochemical control .

Comparative Data on Ester Reactivity

| Compound | Hydrolysis Rate (pH 7.4) | LogP (Lipophilicity) | Bioactivity (IC₅₀ vs. HMG-CoA reductase) |

|---|---|---|---|

| Target Compound | Moderate (est.) | 3.2 (est.) | 10 nM (est.) |

| Hexanoic acid methyl ester | High | 1.8 | Not applicable |

| 6-Hydroxyhexanoic acid methyl ester | Low | 1.5 | Not applicable |

Est. = Estimated based on structural analogs.

Biological Activity

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol. This compound features a hexanoic acid backbone with a cyano group at the sixth carbon and an oxo group at the fifth carbon, along with a phenylmethoxy group at the third carbon. The stereochemistry indicated by (3R) is essential for its biological activity and reactivity in various biological systems .

Chemical Structure

The unique structure of this compound contributes to its potential biological activities. Below is a representation of its key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C15H17NO4 |

| Functional Groups | Cyano (-C≡N), Oxo (=O), Phenylmethoxy (-OPh) |

| Stereochemistry | (3R) configuration |

Biological Activity Overview

The biological activity of Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester has not been extensively documented in empirical studies; however, its structural analogs suggest several potential activities. The presence of the cyano and oxo functionalities may contribute to its reactivity and interactions within biological systems.

Potential Biological Activities

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Cholinesterase Inhibition : Given the structural similarities to other cholinesterase inhibitors, this compound may possess inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

- Enzyme Modulation : The oxo group may interact with various enzymes, potentially modulating their activity.

Example Study: Cholinesterase Inhibition

A study on cinnamic acid derivatives demonstrated that certain esters exhibited significant inhibitory activity against AChE and BChE. These findings suggest that hexanoic acid derivatives could similarly affect cholinergic signaling pathways .

Example Study: Antioxidant Properties

Research on related compounds has shown that they possess free radical scavenging abilities. For instance, certain hexanoic acid derivatives demonstrated antioxidant activity through DPPH radical scavenging assays . This indicates that Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester may also exhibit similar protective effects.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Hexanoic Acid | Straight-chain fatty acid | Minimal biological activity |

| 6-Cyanohexanoic Acid | Contains a cyano group | Potential cholinesterase inhibition |

| Methyl Hexanoate | Ester form of hexanoic acid | Limited bioactivity |

| Phenylbutyric Acid | Aromatic compound with similar backbone | Notable neuroprotective effects |

The presence of both cyano and oxo functionalities along with a phenylmethoxy group makes Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester unique among these compounds. Its complex structure may contribute to distinct biological activities not observed in simpler analogs .

Q & A

Q. What are the recommended analytical techniques for characterizing (3R)-6-cyano-5-oxo-3-(phenylmethoxy)hexanoic acid methyl ester?

To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups (e.g., cyano, ester, phenylmethoxy). Compare chemical shifts with structurally similar esters, such as tert-butyl derivatives .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns. Reference databases like NIST Chemistry WebBook for analogous esters (e.g., ethyl 3-oxohexanoate) .

- Gas Chromatography (GC) : Optimize column temperature and carrier gas flow rates to resolve stereoisomers or impurities, as demonstrated for hexanoic acid esters in fermentation studies .

Q. What synthetic routes are effective for achieving high enantiomeric purity in this compound?

Key strategies include:

- Chiral Catalysis : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to control the (3R) configuration. For example, tert-butyl esters with similar stereocenters are synthesized via chiral auxiliaries .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers. This approach is validated in enzymatic pathways for structurally related methyl esters .

- Protecting Group Strategy : Protect the hydroxyl group during synthesis to avoid side reactions. Benzyl (phenylmethoxy) groups are stable under acidic/basic conditions and can be removed via hydrogenolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

- Cross-Validation : Compare NMR data with related compounds, such as (5R)-5-hydroxy-3-oxo-6-(benzyloxy)hexanoic acid tert-butyl ester, to identify discrepancies in coupling constants or splitting patterns .

- Thermochemical Analysis : Use reaction thermochemistry data (e.g., enthalpy of formation) to assess stability of intermediates, as applied to hexanoic acid derivatives .

- Chromatographic Purity Checks : Combine GC with chiral columns and MS detection to isolate and identify minor stereoisomers or degradation products .

Q. What enzymatic pathways can optimize the synthesis or modification of this compound?

- Monooxygenase-Mediated Oxidation : Enzymes like cytochrome P450 can introduce hydroxyl groups at specific positions, enabling downstream functionalization (e.g., converting methyl esters to semialdehydes) .

- Esterase-Driven Modifications : Use esterases to selectively hydrolyze the methyl ester group while preserving the cyano and phenylmethoxy substituents, as seen in adipic acid production .

- Fermentation-Based Synthesis : Simulate microbial fermentation (e.g., using Saccharomyces cerevisiae) to produce intermediates, leveraging pathways for middle-chain fatty acid esters .

Q. How does this compound interact with metabolic enzymes, and how can its bioactivity be assessed?

- Enzyme Inhibition Assays : Test inhibitory effects on target enzymes (e.g., lipases or proteases) using fluorogenic substrates. For example, tert-butyl esters with similar structures are used to study enzyme-substrate binding .

- Metabolic Pathway Mapping : Radiolabel the compound (e.g., C at the cyano group) to track its incorporation into cellular metabolites via LC-MS .

- Structure-Activity Relationship (SAR) : Compare bioactivity with analogs (e.g., cyclohexylidene or hydroxy-substituted hexanoates) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.